molecular formula C16H12O2 B14000693 3,5-Diphenylfuran-2(5H)-one CAS No. 5369-56-2

3,5-Diphenylfuran-2(5H)-one

Cat. No.: B14000693
CAS No.: 5369-56-2
M. Wt: 236.26 g/mol
InChI Key: OLSVLXLQMNLSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with two phenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diphenylprop-2-en-1-one with an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or quinones.

    Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of furanones or quinones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Diphenylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-Diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenylfuran: Similar structure but lacks the carbonyl group at the 2-position.

    3,4-Diphenylfuran: Differently substituted furan derivative.

    3,5-Diphenyl-2-furanone: Similar compound with a different oxidation state.

Uniqueness

3,5-Diphenylfuran-2(5H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

5369-56-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,4-diphenyl-2H-furan-5-one

InChI

InChI=1S/C16H12O2/c17-16-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,15H

InChI Key

OLSVLXLQMNLSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.